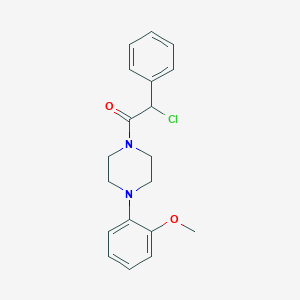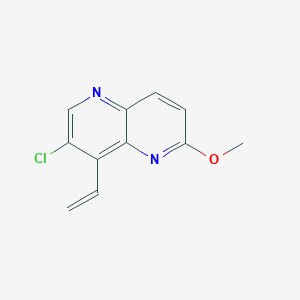
7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine typically involves the reaction of 1,5-naphthyridine derivatives with appropriate reagents. One common method includes the use of phosphorus oxychloride to convert 1,5-naphthyridine-2(1H)-one into the corresponding 2-chloro derivative . This intermediate can then be further functionalized to introduce the methoxy and vinyl groups under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation reactions often use reagents like phosphorus oxychloride, while nucleophilic substitutions may involve amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines.
科学的研究の応用
7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes. These interactions are mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .
類似化合物との比較
1,5-Naphthyridine: A parent compound with a simpler structure, lacking the chloro, methoxy, and vinyl substituents.
2-Methoxy-8-vinyl-1,5-naphthyridine: Similar to 7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine but without the chloro group.
7-Methoxy-1-vinylnaphthalene: A related compound with a different substitution pattern on the naphthyridine ring.
Uniqueness: this compound is unique due to the presence of the chloro, methoxy, and vinyl groups, which confer distinct chemical and biological properties. These substituents enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C11H9ClN2O |
|---|---|
分子量 |
220.65 g/mol |
IUPAC名 |
7-chloro-8-ethenyl-2-methoxy-1,5-naphthyridine |
InChI |
InChI=1S/C11H9ClN2O/c1-3-7-8(12)6-13-9-4-5-10(15-2)14-11(7)9/h3-6H,1H2,2H3 |
InChIキー |
QZQDVDBCUUHNDX-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(C(=CN=C2C=C1)Cl)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


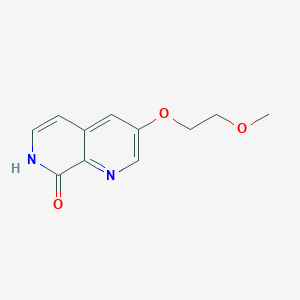
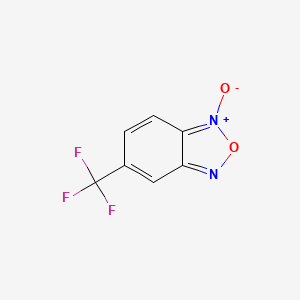
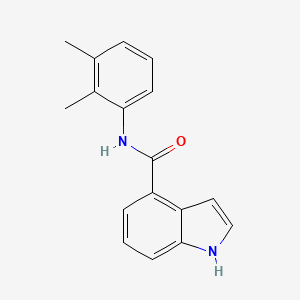
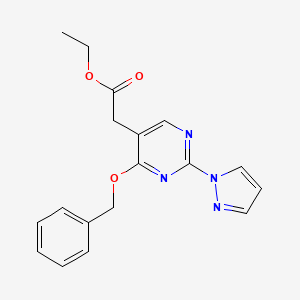
![4,5-dimethyl-4H-cyclopenta[b]thiophene](/img/structure/B8618662.png)
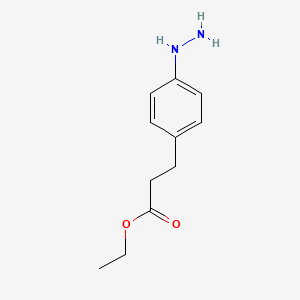
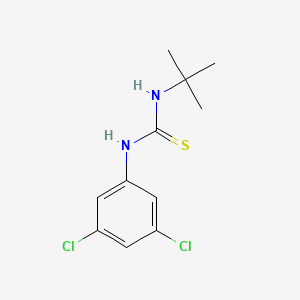
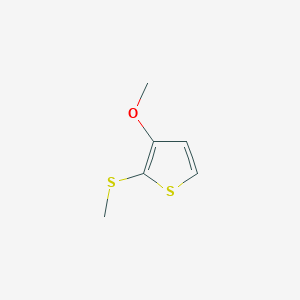
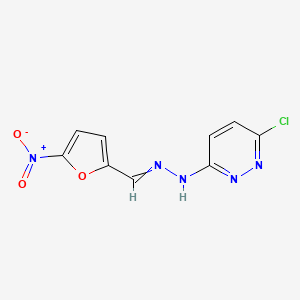
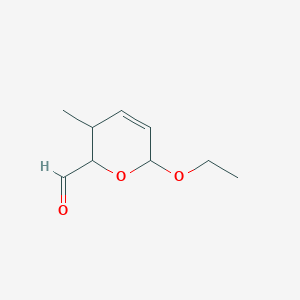
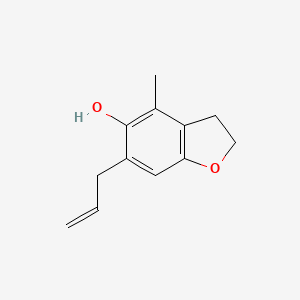
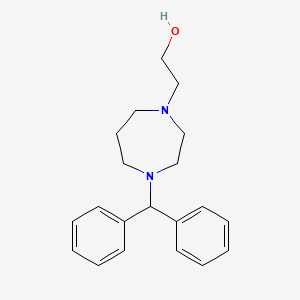
![Furo[3,2-c]quinoline](/img/structure/B8618731.png)
